Trifarotene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCDACCJCDGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237781 | |
| Record name | Trifarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895542-09-3 | |
| Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifarotene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trifarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
245C | |
| Record name | Trifarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preclinical Research on Trifarotene
In Vitro Studies
Stability in Human Keratinocytes
In vitro investigations have demonstrated that trifarotene is notably stable within human keratinocytes, with a half-life exceeding 24 hours. dovepress.comijdvl.comijdvl.comresearchgate.netpracticaldermatology.com This stability in its target cells suggests a prolonged local activity in the skin. dovepress.comresearchgate.net
Metabolism in Human Liver Microsomes
In stark contrast to its stability in keratinocytes, this compound undergoes rapid metabolism in human liver microsomes, with a reported half-life of approximately 5 minutes. dovepress.comresearchgate.netdrugbank.com This rapid hepatic degradation is a significant feature, as it is expected to result in low systemic exposure even when applied to large surface areas. dovepress.comresearchgate.net The primary enzymes responsible for its metabolism are cytochrome P450 enzymes, specifically CYP2C9, CYP3A4, and CYP2C8, with a lesser contribution from CYP2B6. researchgate.netijdvl.comdrugbank.com This metabolic profile predicts a favorable safety profile by minimizing systemic effects. researchgate.netnih.gov
Table 1: Metabolic Stability of this compound and Other Retinoids
| Compound | Half-life in Human Keratinocytes | Half-life in Human Liver Microsomes | Primary Metabolizing Enzymes |
| This compound | > 24 hours dovepress.comijdvl.comijdvl.comresearchgate.netpracticaldermatology.com | ~5 minutes dovepress.comresearchgate.netdrugbank.com | CYP2C9, CYP3A4, CYP2C8, CYP2B6 researchgate.netijdvl.comdrugbank.com |
| Tazarotenic Acid | - | 57 minutes dovepress.comresearchgate.net | - |
| Adapalene (B1666599) | - | > 60 minutes dovepress.com | - |
Anti-inflammatory and Depigmenting Actions
In vitro studies have confirmed that this compound possesses both anti-inflammatory and depigmenting properties. ijdvl.comijdvl.comdrugbank.comnih.gov The binding of this compound to RAR-γ leads to the dimerization of the receptor and its subsequent attachment to specific DNA sequences known as retinoic acid response elements (RAREs). drugbank.com This interaction modulates the expression of genes involved in inflammation. drugbank.comtga.gov.au Specifically, this compound has been shown to increase the expression of the anti-inflammatory cytokines transforming growth factor-β (TGF-β) and interleukin-4 (IL-4). researchgate.netencyclopedia.pub
The depigmenting activity of this compound is also a key finding from in vitro research. ijdvl.comnih.gov This effect is attributed to its selective action on RAR-γ, which may contribute to a more pronounced depigmenting and anti-pigmenting activity compared to other retinoids. researchgate.net
Effects on Collagen and Keratin (B1170402) Synthesis
This compound influences the synthesis of crucial skin proteins like collagen and keratin. It has been shown to downregulate matrix metalloproteinases (MMPs), which are enzymes that break down collagen and elastin (B1584352). dovepress.comnih.govijdvl.com This action suggests a potential benefit in improving skin texture. nih.govijdvl.com
Furthermore, this compound has keratoplastic functions, increasing the expression of several keratins, including K1, K5, K10, K14, and K16. researchgate.netencyclopedia.pub This modulation of keratin synthesis is a fundamental aspect of its therapeutic action in skin disorders characterized by abnormal keratinization. nih.govencyclopedia.pub
Modulation of Cell Differentiation and Apoptosis
A significant aspect of this compound's mechanism of action is its ability to modulate cell differentiation and apoptosis (programmed cell death). researchgate.netijdvl.compatsnap.com By activating RAR-γ, this compound influences the transcription of genes that regulate these cellular processes. sci-hub.seijdvl.com
In the context of cutaneous T-cell lymphomas, it has been suggested that this compound promotes apoptosis and differentiation by upregulating caspases 3 and 8, as well as the cell cycle inhibitors p21 and p27. nih.govresearchgate.netencyclopedia.pub This indicates its potential to influence the life cycle of skin cells, which is a critical factor in treating various dermatological conditions. patsnap.com Additionally, this compound weakens hemidesmosomes and reduces intercellular adhesion by downregulating dystonin, which facilitates the migration of keratinocytes and contributes to its comedolytic (acne-clearing) effect. dovepress.comnih.govijdvl.com
In Vivo Animal Models
Preclinical evaluation of this compound in animal models has provided crucial insights into its pharmacological activity. In the Rhino mouse model, a standard for assessing comedolytic activity, topically applied this compound demonstrated a marked reduction in comedones and an increase in epidermal thickness. ijdvl.compracticaldermatology.comtga.gov.aumpa.se Notably, this compound produced a similar comedolytic effect to other well-known retinoids like tazarotene (B1682939) and all-trans-retinoic acid, but at a significantly lower dose. ijdvl.comijdvl.commpa.se
In vivo studies in mice also confirmed the anti-inflammatory and depigmenting properties of this compound. nih.govmpa.se In a TPA-induced ear edema model in mice, this compound exhibited anti-inflammatory effects comparable to tazarotene. mpa.se Furthermore, its depigmenting activity was demonstrated in both natural and UV-induced pigmentation models in mice, where it showed stronger and faster effects than tretinoin (B1684217). mpa.se Animal studies have also indicated that this compound penetrates the pilosebaceous unit and has high concentrations in various organs, including the liver and kidney, although it crosses the placental and blood-brain barriers in only small amounts. ijdvl.comijdvl.com
Table 2: Summary of In Vivo Animal Model Findings
| Animal Model | Finding | Reference |
| Rhino Mouse | Marked comedolytic activity and increased epidermal thickness. ijdvl.compracticaldermatology.comtga.gov.aumpa.se | ijdvl.compracticaldermatology.comtga.gov.aumpa.se |
| Rhino Mouse | Achieved similar comedolytic effect as tazarotene and all-trans-retinoic acid at a lower dose. ijdvl.comijdvl.commpa.se | ijdvl.comijdvl.commpa.se |
| TPA-induced Ear Edema (Mouse) | Demonstrated anti-inflammatory effects similar to tazarotene. mpa.se | mpa.se |
| Pigmentation Models (Mouse) | Showed stronger and faster depigmenting and anti-pigmenting activity compared to tretinoin. mpa.se | mpa.se |
Comedolytic Effects in Mouse Models (e.g., Rhino Mouse Model)
This compound has demonstrated significant comedolytic activity in the Rhino mouse model, a well-established model for assessing the efficacy of retinoids. tga.gov.au In this model, this compound led to a marked reduction in the number of comedones, which are the primary lesions in acne. tga.gov.auhres.ca This effect was accompanied by a notable increase in epidermal thickness. tga.gov.auhres.ca
Notably, this compound produced a comedolytic effect comparable to other known retinoids, such as tretinoin and tazarotene, but at a dose approximately ten times lower. hres.campa.seijdvl.com In vivo studies showed that this compound at a concentration of 0.01% applied topically was highly effective in eliminating almost all comedones in the Rhino mouse model. researchgate.netskintherapyletter.com This high potency suggests a strong therapeutic potential in the management of acne.
Table 1: Comedolytic Activity of this compound in Rhino Mouse Model
| Compound | Potency Comparison | Key Effects |
|---|---|---|
| This compound | ~10 times more potent than tretinoin and tazarotene hres.campa.se | Marked reduction in comedone count tga.gov.auhres.ca |
| Increased epidermal thickness tga.gov.auhres.ca | ||
| Tretinoin | - | Comparable comedolytic effect to this compound at a higher dose mpa.se |
| Tazarotene | - | Comparable comedolytic effect to this compound at a higher dose mpa.se |
Depigmenting/Anti-pigmenting Activity
Preclinical studies have revealed that this compound possesses depigmenting and anti-pigmenting properties. mpa.se In vivo experiments using a natural pigmentation model in mice showed that this compound induced depigmentation that was both stronger and faster than that produced by tretinoin. mpa.se Furthermore, this compound demonstrated depigmenting and anti-pigmenting activity in a UV-induced pigmentation model in mice. mpa.se
A study comparing the depigmenting activity of several topical retinoids on the tails of SKH2 mice over a six-week period found that both this compound (0.01%) and all-trans retinoic acid (0.1%) showed significant activity. actasdermo.org The selectivity of this compound may contribute to its enhanced depigmenting and anti-pigmenting effects compared to other retinoids. researchgate.net These findings suggest a potential role for this compound in addressing issues of hyperpigmentation. skintherapyletter.com
Systemic Exposure and Distribution Studies
Systemic exposure to this compound following topical application is low. mpa.se In minipigs, after 12 days of repeated topical application of a 100 µg/g cream, the highest mean maximum plasma concentration (Cmax) detected was 1.05 ng/mL, indicating limited systemic absorption through the skin. mpa.se Similarly, bioavailability after a single dermal application was approximately 5% in rats and below the limit of quantification (0.05 ng/mL) in minipigs. mpa.se
Following oral and intravenous administration in rats, this compound was widely distributed throughout the body. mpa.se High concentrations were found in the liver, kidney, preputial gland, adrenal cortex, and salivary gland in animal studies. ijdvl.com A notable gender difference was observed in rats, with females exhibiting higher systemic exposure than males after intravenous, oral, and dermal administration. mpa.se However, no significant gender effect was seen in dogs. mpa.se this compound is highly bound to plasma proteins, at over 99.9%. hres.caijdvl.com The primary route of excretion in both rats and dogs was through the feces. mpa.se
Table 2: Systemic Exposure and Distribution of this compound in Preclinical Models
| Species | Route of Administration | Key Findings |
|---|---|---|
| Minipig | Topical | Low systemic exposure (Cmax: 1.05 ng/mL after repeated application) mpa.se |
| Rat | Dermal | Bioavailability of ~5% mpa.se |
| Oral & IV | Wide distribution in the body mpa.se | |
| Higher exposure in females than males mpa.se | ||
| Primarily excreted in feces mpa.se | ||
| Dog | Oral & IV | No significant gender differences in exposure mpa.se |
Reproductive and Developmental Toxicity Studies
A comprehensive set of reproductive and developmental toxicity studies has been conducted for this compound. mpa.se As is characteristic of retinoids, this compound has shown teratogenic effects in animal studies. mpa.seijdvl.com Oral administration to pregnant rats and rabbits at high systemic exposures resulted in adverse fetal effects, including fetal deaths, reduced fetal weight, and various malformations. drugs.com Specifically, defects of the tail, limbs, urogenital organs, and vertebral column were observed in rabbits. drugs.com
In a rat fertility and early embryonic development study, no adverse effects on parental fertility were noted at exposures significantly higher than the maximum recommended human dose. fda.gov Similarly, in a two-generation study in rats, no relevant plasma levels of this compound were detected in the pups of treated mothers, suggesting very low exposure during lactation, and no adverse developmental effects were observed in these animals. hres.ca Despite high safety margins in some studies, embryofetal toxicity is considered a class-related risk for retinoids. swissmedic.ch
Genotoxicity Assessments (e.g., Ames assay, micronucleus assay)
This compound has been evaluated in a series of in vitro and in vivo tests to assess its genotoxic potential. hres.ca The compound did not demonstrate any mutagenic or genotoxic activity in these assays, which were conducted with and without metabolic activation and with and without UV-irradiation. hres.ca
Table 3: Genotoxicity Assessment of this compound
| Assay | Result |
|---|---|
| In vitro Bacterial Reverse Mutation (Ames) Assay | Negative tga.gov.au |
| In vitro Mouse Lymphoma Assay | Negative tga.gov.au |
| In vivo Micronucleus Assay (Rat) | Negative tga.gov.au |
| In vitro Micronucleus Assay (Human Lymphocytes) | Equivocal tga.gov.au |
Clinical Efficacy of Trifarotene in Dermatological Conditions
Acne Vulgaris
Trifarotene's clinical utility in acne vulgaris has been extensively studied, establishing its role as an effective topical treatment. The efficacy of this compound 50 µg/g cream has been assessed in diverse patient populations aged 9 years and older with moderate facial and truncal acne. aafp.orgmedcentral.com
Phase III Clinical Trials (e.g., PERFECT 1 and PERFECT 2)
Two pivotal Phase III, randomized, double-blind, vehicle-controlled, 12-week studies, known as PERFECT 1 and PERFECT 2, were instrumental in evaluating the efficacy of this compound. These trials involved a total of 2,420 patients with moderate facial and truncal acne. aafp.orgmedcentral.comrjsvd.comresearchgate.net The primary endpoints included the rate of success on the face, as determined by the Investigator Global Assessment (IGA), and absolute changes in inflammatory and non-inflammatory lesion counts. Secondary endpoints focused on success rates and lesion count changes on the trunk, assessed by the Physician Global Assessment (PGA). researchgate.net
In both PERFECT 1 and PERFECT 2 trials, this compound demonstrated statistically significant superiority over vehicle in achieving treatment success for facial acne. Treatment success was defined as achieving a score of 0 (clear) or 1 (almost clear) on the IGA scale with at least a 2-grade improvement from baseline. medcentral.comresearchgate.net
Table 1: IGA Success Rates in Facial Acne at Week 12 (PERFECT 1 and PERFECT 2 Trials) medcentral.comnih.gov
| Study | This compound (IGA Success Rate) | Vehicle (IGA Success Rate) |
| PERFECT 1 | 29.4% | 19.5% |
| PERFECT 2 | 42.3% | 25.7% |
This compound also showed significant efficacy in treating truncal acne, as measured by the Physician Global Assessment (PGA) success rates. Similar to facial acne, PGA success was defined as clear or almost clear skin with at least a 2-grade improvement from baseline. researchgate.netjefferson.edu
Table 2: PGA Success Rates in Truncal Acne at Week 12 (PERFECT 1 and PERFECT 2 Trials) medcentral.comnih.gov
| Study | This compound (PGA Success Rate) | Vehicle (PGA Success Rate) |
| PERFECT 1 | 35.7% | 25.0% |
| PERFECT 2 | 42.6% | 29.9% |
Beyond global assessment scores, this compound treatment led to significant reductions in both inflammatory and non-inflammatory lesion counts on the face and trunk. researchgate.netnih.govjefferson.edu
Table 3: Mean Absolute Change in Facial Lesion Counts from Baseline to Week 12 medcentral.comjefferson.edu
| Lesion Type | Study | This compound (Mean Absolute Change) | Vehicle (Mean Absolute Change) |
| Inflammatory | PERFECT 1 | -19.0 | -15.4 |
| Inflammatory | PERFECT 2 | -24.2 | -18.7 |
| Non-inflammatory | PERFECT 1 | -25.0 | -17.9 |
| Non-inflammatory | PERFECT 2 | -30.1 | -21.6 |
Table 4: Mean Absolute Change in Truncal Lesion Counts from Baseline to Week 12 medcentral.comjefferson.edu
| Lesion Type | Study | This compound (Mean Absolute Change) | Vehicle (Mean Absolute Change) |
| Inflammatory | PERFECT 1 | -21.4 | -18.8 |
| Inflammatory | PERFECT 2 | -25.5 | -19.8 |
| Non-inflammatory | PERFECT 1 | -21.9 | -17.8 |
| Non-inflammatory | PERFECT 2 | -25.9 | -20.8 |
The therapeutic effect of this compound was observed relatively quickly. Significant reductions in acne lesion counts were apparent as early as Week 1 for facial acne and Week 2 for truncal acne in the Phase III trials. nih.govjefferson.edu
Long-term Efficacy Studies (e.g., 52-week trials)
The sustained efficacy of this compound was further evaluated in a 52-week open-label clinical trial involving 453 patients aged 9 years and older with moderate acne. aafp.orgrjsvd.com This long-term study demonstrated consistent and progressive improvement in acne severity over the entire follow-up period. rjsvd.comnih.gov
Table 5: IGA and PGA Success Rates Over 52 Weeks rjsvd.comnih.gov
| Time Point | IGA Success (Face) | PGA Success (Trunk) |
| Week 12 | 26.6% | 38.6% |
| Week 20 | 43.3% | 54.1% |
| Week 26 | 50.1% | 58.4% |
| Week 38 | 57.6% | 62.5% |
| Week 52 | 65.1% | 66.9% |
Efficacy in Pediatric and Adult Populations
The efficacy of this compound has been established across a broad age range, specifically in patients aged nine years and older. ijdvl.comijdvl.commedcentral.comdovepress.com Two pivotal Phase III, double-blind, randomized, vehicle-controlled, 12-week studies, known as PERFECT 1 and PERFECT 2, evaluated this compound 50 µg/g cream in a total of 2,420 patients with moderate facial and truncal acne. ijdvl.comijdvl.comactasdermo.orgmedcentral.comdovepress.comjcadonline.comnih.gov
In these trials, this compound demonstrated significant efficacy in reducing both inflammatory and non-inflammatory lesions on the face and trunk compared to vehicle. actasdermo.orgmedcentral.comdovepress.comnih.gov For facial acne, Investigator's Global Assessment (IGA) success rates (defined as clear or almost clear skin with at least a 2-grade improvement) at Week 12 were notably higher in the this compound groups. medcentral.comdovepress.comjcadonline.comaafp.org Similarly, for truncal acne, Physician's Global Assessment (PGA) success rates showed significant improvement. medcentral.comdovepress.comaafp.org
Table 1: Efficacy of this compound Monotherapy in Phase III Trials (Week 12) medcentral.comdovepress.comaafp.org
| Endpoint (Facial) | PERFECT 1 (this compound vs. Vehicle) | PERFECT 2 (this compound vs. Vehicle) |
| IGA Success Rate | 29.4% vs. 19.5% | 42.3% vs. 25.7% |
| Mean Absolute Change in Inflammatory Lesions | -19 vs. -15.4 | -25.5 vs. -19.8 |
| Mean Absolute Change in Non-Inflammatory Lesions | -25 vs. -17.9 | Data not specified |
Table 2: Efficacy of this compound Monotherapy for Truncal Acne in Phase III Trials (Week 12) medcentral.comdovepress.comaafp.org
| Endpoint (Truncal) | PERFECT 1 (this compound vs. Vehicle) | PERFECT 2 (this compound vs. Vehicle) |
| PGA Success Rate | 35.7% vs. 25.0% | 42.6% vs. 29.9% |
| Mean Absolute Change in Inflammatory Lesions | -21.4 vs. -18.8 | -25.5 vs. -19.8 |
Long-term efficacy of this compound has also been observed. In a 52-week open-label study involving patients aged nine years or older with moderate facial and truncal acne, facial IGA success rates increased from 26.6% at Week 12 to 65.1% at Week 52. medcentral.comdovepress.comnih.gov Truncal PGA success rates similarly improved from 38.6% at Week 12 to 66.9% at Week 52. dovepress.comnih.gov
This compound as Monotherapy
As evidenced by the PERFECT 1 and PERFECT 2 trials, this compound 50 µg/g cream is an effective monotherapy option for moderate facial and truncal acne. rjsvd.comjcadonline.comnih.govaafp.org These studies demonstrated significant reductions in lesion counts and high IGA/PGA success rates when this compound was used alone compared to a vehicle, establishing its role as a standalone treatment. medcentral.comdovepress.comjcadonline.comaafp.org
Combination Therapy Approaches
This compound and Oral Doxycycline (B596269) for Severe Acne
For severe forms of acne, this compound has been evaluated in combination with oral antibiotics. A randomized, double-blind Phase 4 clinical trial, known as the DUAL study, investigated the efficacy of once-daily this compound cream 50 µg/g combined with enteric-coated doxycycline 120 mg for severe facial acne vulgaris in patients aged 12 years or older. jcadonline.comaklief.comnih.govnih.gov
The combination therapy of this compound and oral doxycycline demonstrated significant superiority over vehicle and placebo in improving severe acne. nih.govresearchgate.net At Week 12, the combination group achieved a higher Investigator Global Assessment (IGA) success rate. aklief.comresearchgate.net Furthermore, significant reductions were observed in total, inflammatory, and non-inflammatory lesion counts. researchgate.net
Table 3: Efficacy of this compound + Oral Doxycycline for Severe Facial Acne (Week 12) researchgate.net
| Endpoint | This compound + Doxycycline (T+D) | Vehicle + Placebo (V+P) | P-value |
| IGA Success Rate | 31.7% | 15.8% | 0.0107 |
| Mean Absolute Change in Total Lesions | -69.1 | -48.1 | <0.0001 |
| Mean Absolute Change in Inflammatory Lesions | -29.4 | -19.5 | <0.0001 |
| Mean Absolute Change in Non-Inflammatory Lesions | -39.5 | -28.2 | <0.0001 |
Other Combination Regimens
While the primary focus of combination therapy studies for severe acne with this compound has been with oral doxycycline, topical retinoids are generally recommended as part of combination therapies for moderate to severe acne. tg.org.au However, specific detailed research findings on other distinct combination regimens involving this compound beyond oral doxycycline were not prominently detailed in the provided search results.
Impact on Quality of Life Metrics (e.g., DLQI, C-DLQI)
Acne vulgaris can significantly impact a patient's quality of life (QoL) and self-esteem. dovepress.comresearchgate.net In studies evaluating this compound, patient feedback has highlighted improvements in satisfaction with efficacy and increased self-esteem, particularly for truncal acne, where there is often limited published literature. rjsvd.com A 52-week study demonstrated that this compound treatment led to a positive impact on health-related quality of life (HR-QoL). At 52 weeks, 53.8% of adults and 54.2% of pediatric patients reported that acne had no effect or only a modest effect on their HR-QoL. nih.gov
Comparative Efficacy Studies with Other Retinoids (e.g., Tazarotene (B1682939), Adapalene (B1666599), ATRA)
Currently, there are no published head-to-head comparison studies of this compound with other retinoids such as tazarotene, adapalene, or all-trans retinoic acid (ATRA) in human subjects to definitively prove superiority in clinical scenarios. ijdvl.comijdvl.comdovepress.comtg.org.au
However, meta-analyses comparing the efficacy of newer topical agents, including this compound 0.005% cream, tazarotene 0.045% lotion, and clascoterone (B1669155) 1% cream, have indicated comparable efficacy in treating acne vulgaris. skincurriculum.comdermatologytimes.comnih.gov These analyses found no significant differences among these three treatments for reductions in lesion counts or for the rate of treatment success after 12 weeks of treatment. skincurriculum.comdermatologytimes.comnih.gov For instance, odds ratios for treatment success were comparable, with this compound at 1.92, clascoterone at 2.90, and tazarotene at 2.13. dermatologytimes.comnih.gov
Preclinical studies in mouse models have suggested that this compound exhibits a marked comedolytic activity, producing a similar effect to tazarotene and all-trans retinoic acid at lower doses. ijdvl.com It also demonstrated anti-inflammatory and depigmenting actions in in vitro studies. ijdvl.com
Head-to-Head Comparison Studies
Currently, there are no published human clinical studies directly comparing the efficacy of this compound with other retinoids in a head-to-head manner ijdvl.comcosmoderma.orgijdvl.comnih.govbyu.edu. While mouse models have indicated that this compound exhibits a superior comedolytic effect compared to tazarotene and all-trans retinoic acid at lower concentrations ijdvl.comrjsvd.comcosmoderma.org, these findings have not yet been substantiated in human clinical scenarios cosmoderma.org. One study evaluated the irritant potential, noting that tazarotene 0.045% lotion was numerically less irritating than this compound 0.005% cream cosmoderma.org.
Meta-analyses of Comparative Efficacy
A systematic literature review and meta-analysis comparing the efficacy of clascoterone, this compound, and tazarotene for the treatment of moderate-to-severe acne vulgaris revealed no significant differences in efficacy among these three agents after 12 weeks of treatment nih.govresearchgate.netdermatologytimes.comnih.gov. This meta-analysis assessed primary outcomes including the percentage reduction in inflammatory lesion counts (ILC), non-inflammatory lesion counts (NILC), and the rate of treatment success (defined as a ≥2-grade improvement in Investigator’s Global Assessment or Evaluator’s Global Severity Score and a rating of clear or almost clear) nih.govresearchgate.netnih.gov.
Table 1: Comparative Efficacy of Topical Acne Treatments (12 Weeks)
| Treatment | Inflammatory Lesion Count (MD) | Non-Inflammatory Lesion Count (MD) | Treatment Success Rate (OR) |
| Clascoterone | -12.8 researchgate.net | -11.6 researchgate.net | 2.9 dermatologytimes.com |
| This compound | -11.2 researchgate.net | -13.9 researchgate.net | 1.9 dermatologytimes.com |
| Tazarotene | -10.1 researchgate.net | -12.8 researchgate.net | 2.1 dermatologytimes.com |
| MD: Mean Difference; OR: Odds Ratio. No significant differences were observed between the three treatments for these endpoints nih.govresearchgate.netnih.gov. |
Acne Sequelae
Acne vulgaris frequently leads to the development of sequelae, including scarring and dyspigmentation, which can significantly impact a patient's quality of life, often being more distressing than the active lesions themselves skintherapyletter.comspringermedizin.decymbiotics.cogwu.edu. Early and effective intervention with topical retinoids, including this compound, is crucial for preventing and improving these long-term sequelae skintherapyletter.comspringermedizin.decymbiotics.cogwu.edu. This compound has demonstrated efficacy in both preventing and reducing acne-induced scars (AIS) and improving acne-induced hyperpigmentation (AIH) springermedizin.de.
Post-inflammatory Hyperpigmentation (PIH)
Post-inflammatory hyperpigmentation (PIH) is a prevalent pigmentary sequela of acne vulgaris, particularly common in individuals with Fitzpatrick skin types III to VI skintherapyletter.commedicaljournalssweden.sefourwaves.com. This compound has shown effectiveness in the management of acne-induced PIH skintherapyletter.commiiskin.comspringermedizin.dedermatologytimes.comcymbiotics.cogwu.edufourwaves.comskintherapyletter.comgalderma.comclinicaltrialsregister.eu.
This compound exhibits depigmenting and anti-pigmenting properties, which have been observed in in vitro studies and mouse models skintherapyletter.comijdvl.comrjsvd.comcosmoderma.orgnih.govdrugbank.com. Its mechanism of action in reducing hyperpigmentation involves modulating gene expression through its interaction with retinoid receptors nih.govdrugbank.com. Specifically, this compound contributes to depigmentation by reducing inflammation throughout the epidermis via interactions with specific receptor isotypes skintherapyletter.com. Furthermore, it influences pathways related to cell adhesion, skin hydration, and proteolysis. It downregulates matrix metalloproteinases (MMPs), which are enzymes that break down collagen and elastin (B1584352), potentially leading to improved skin texture and contributing to its depigmenting effects cosmoderma.orgnih.govdrugbank.com.
The efficacy of this compound in improving PIH has been demonstrated in clinical trials. A phase 4, double-blind, placebo-controlled study (LEAP trial, NCT05089708) investigated the efficacy and safety of this compound 50 µg/g cream in subjects with moderate acne vulgaris and acne-induced PIH across all Fitzpatrick skin types skintherapyletter.comdermatologytimes.comcymbiotics.cofourwaves.comgalderma.comclinicaltrialsregister.eu.
Table 2: Improvement in Post-inflammatory Hyperpigmentation (LEAP Trial)
| Assessment Parameter | This compound (24 Weeks) | Vehicle (24 Weeks) | Statistical Significance |
| PAHPI Total Facial Score (% reduction) | -18.9% skintherapyletter.comfourwaves.com | -11.3% skintherapyletter.comfourwaves.com | P<0.001 (post hoc analysis at W24) fourwaves.com |
| PIH Overall Disease Severity (ODS) Improvement | Rapid and significant improvement at Week 12 dermatologytimes.comfourwaves.comgalderma.com | - | Comparable at Week 24 dermatologytimes.comfourwaves.comgalderma.com |
| Patients with Lighter/Much Lighter Skin (over 24 weeks) | >60% skintherapyletter.com | - | - |
| PAHPI: Post-AV Hyperpigmentation Index; ODS: Overall Disease Severity. |
Acne Scars
This compound has shown a significant role in the prevention and reduction of acne-induced scars skintherapyletter.comspringermedizin.denih.govcymbiotics.cogwu.edu. A phase 4 controlled study (START study) specifically evaluated the efficacy of this compound in reducing atrophic acne scarring cosmoderma.orgskintherapyletter.comnih.govcymbiotics.cogwu.edugalderma.com.
Table 3: Reduction in Atrophic Acne Scars (START Study)
| Assessment Parameter | This compound-treated side (24 Weeks) | Vehicle-treated side (24 Weeks) | Statistical Significance |
| Mean Absolute Change in Total Atrophic Scar Count | -5.9 springermedizin.denih.govgwu.edugalderma.com | -2.7 springermedizin.denih.govgwu.edugalderma.com | P < 0.0001 springermedizin.denih.govgwu.edugalderma.com |
| Total Scar Count Reduction from Baseline | 55.2% springermedizin.degwu.edu | 29.9% springermedizin.degwu.edu | P = 0.001 (as early as Week 2) gwu.edu |
| The difference between treatment arms was statistically significant as early as week 2 springermedizin.denih.govgwu.edugalderma.com. |
The START study demonstrated a statistically significantly greater reduction in the mean absolute change from baseline in the total atrophic scar count on the this compound-treated side compared to the vehicle-treated side (-5.9 vs -2.7 at week 24, p < 0.0001) springermedizin.denih.govgwu.edugalderma.com. This significant difference was observed as early as week 2 springermedizin.denih.govgwu.edugalderma.com. The total scar count reduction by week 24 was 55.2% for this compound-treated sides versus 29.9% for control sides springermedizin.degwu.edu.
The mechanism by which this compound influences acne scars involves its ability to stimulate dermal fibroblasts to produce procollagen, which can contribute to epidermal thickening cosmoderma.org. Additionally, gene expression research indicates that this compound specifically modulates genes associated with cellular migration, inflammation, and cellular matrix remodeling, while also downregulating pro-fibrotic macrophages cosmoderma.org. While this compound cream has shown effectiveness in fading post-inflammatory hyperpigmentation (flat acne scars), it is important to note that it does not resurface depressed acne scars miiskin.com. However, it has been explored as an adjunctive treatment in sequential therapies, such as with injectable NASHA gel, for improving atrophic acne scars societamedicinaestetica.it.
Modulation of Extracellular Matrix Remodeling
This compound influences extracellular matrix (ECM) remodeling, a crucial process in skin health and disease. It has been shown to downregulate matrix metalloproteinases (MMPs), which are proteolytic enzymes responsible for the degradation of elastin and collagen. nih.govcosmoderma.orgrjsvd.commdpi.com This downregulation of MMPs by this compound contributes to improved skin texture and may have anti-aging effects. cosmoderma.orgrjsvd.comsrce.hr Transcriptomic and gene expression research indicates that this compound specifically modulates genes involved in cellular migration, inflammation, and cellular matrix reorganization. cosmoderma.orgresearchgate.netnih.gov Furthermore, gene set enrichment analyses have revealed that this compound treatment can reduce tissue remodeling by downregulating collagen and extracellular matrix degradation. nih.govresearchgate.net
Clinical Data on Scar Reduction (e.g., Atrophic Acne Scarring)
Clinical studies have provided evidence for this compound's efficacy in reducing atrophic acne scars. A phase 4 controlled study demonstrated that this compound cream significantly reduces the development of scars and improves the appearance of existing atrophic scars in patients at increased risk for atrophic acne scarring. springermedizin.denih.gov
In a randomized, split-face, double-blind study involving 121 subjects (aged 17–34 years) with moderate-to-severe facial acne and existing scars, this compound 50 μg/g cream was applied once daily for 24 weeks. nih.govnih.gov The study met its primary endpoint, showing a statistically significant greater reduction in the mean absolute change from baseline in the total atrophic scar count in the this compound-treated area compared to the vehicle-treated area (−5.9 vs −2.7; p < 0.0001) at week 24. springermedizin.denih.govnih.gov This difference was observed as early as week 2 (−1.5 vs −0.7; p = 0.0072). springermedizin.denih.govnih.gov
The Scar Global Assessment (SGA) success rate was also higher in the this compound-treated side, reaching 14.9% at week 12 (vs 5.0% for vehicle, P < 0.05) and improving to 31.3% at week 24 (vs 8.1% for vehicle, P < 0.001). springermedizin.denih.govnih.govmims.com Patient-reported outcomes also indicated a numerically superior impact on atrophic acne scars with this compound. skintherapyletter.com The reduction in total scar counts was 55.2% for this compound-treated areas compared to 29.9% for vehicle-treated areas by week 24. nih.govskintherapyletter.comresearchgate.net
The following table summarizes key clinical data on scar reduction:
| Endpoint | This compound (Mean Change/Success Rate) | Vehicle (Mean Change/Success Rate) | P-value | Observation Period | Reference |
| Mean Absolute Change in Total Atrophic Scar Count (Week 24) | -5.9 | -2.7 | < 0.0001 | 24 weeks | springermedizin.denih.govnih.gov |
| Mean Absolute Change in Total Atrophic Scar Count (Week 2) | -1.5 | -0.7 | 0.0072 | 2 weeks | springermedizin.denih.govnih.gov |
| SGA Success Rate (Week 12) | 14.9% | 5.0% | < 0.05 | 12 weeks | springermedizin.denih.govnih.govmims.com |
| SGA Success Rate (Week 24) | 31.3% | 8.1% | < 0.001 | 24 weeks | springermedizin.denih.govnih.govmims.com |
| Reduction in Total Scar Counts (Week 24) | 55.2% | 29.9% | Not specified | 24 weeks | nih.govskintherapyletter.comresearchgate.net |
Other Dermatological Indications (Orphan Drug Status and Emerging Research)
This compound has received Orphan Drug Designation for certain rare dermatological conditions and is being investigated for other potential indications. nih.govijdvl.comdermatologytimes.comnewdrugapprovals.orgclinicalleader.com
Lamellar Ichthyosis Research
In 2014, the U.S. Food and Drug Administration (FDA) granted this compound Orphan Drug Designation for the treatment of congenital ichthyosis, specifically lamellar ichthyosis. nih.govijdvl.comdermatologytimes.comnewdrugapprovals.orgclinicalleader.com This designation was based on its retinoid functionality and potent keratolytic properties, which make it a potentially viable treatment for the pathology of lamellar ichthyosis, a severe and lifelong disease characterized by skin scaling. newdrugapprovals.org A phase I study demonstrated that this compound was safe and well-tolerated in its development program targeting lamellar ichthyosis. galderma.com Research indicates that this compound, through its action on RAR-γ, increases the expression of transglutaminase 1, promoting keratinocyte cohesion, which is relevant for conditions like lamellar ichthyosis. nih.govresearchgate.net
Primary Cutaneous Lymphomas (T-cell Lymphoma)
This compound is being investigated for its potential role in treating primary cutaneous lymphomas, including T-cell lymphoma. nih.govrjsvd.comresearchgate.netdermatologytimes.com While retinoids generally have applications in oncohematology diseases, high-quality randomized clinical trials specifically evaluating this compound for primary cutaneous lymphomas are not yet widely published. nih.govcosmoderma.orgresearchgate.netresearchgate.net Research suggests that this compound may promote apoptosis and differentiation by upregulating caspases 3 and 8, p21, and p27, mechanisms relevant in the context of T-cell lymphomas. researchgate.net
Non-melanoma Skin Cancers (Hypothesized Role)
Retinoids are extensively used for the prevention and treatment of non-melanoma skin cancers (NMSCs). nih.gov this compound's role in this area is currently hypothesized and under emerging research. nih.govresearchgate.net Retinoids, in general, exhibit anti-apoptotic and anti-proliferative properties, regulate keratinocyte differentiation and growth, inhibit tumor initiation, and can sensitize keratinocytes to apoptosis. nih.gov While other retinoids like tazarotene have shown effects on basal cell carcinoma (BCC) and squamous cell carcinoma (SCC), the testing of novel compounds like this compound for NMSC prevention and treatment is still limited. nih.govmdpi.comjwatch.org
Fungal Infections (Hypothesized Role)
The potential role of this compound in fungal infections is also a subject of emerging research and remains hypothesized. nih.govresearchgate.net Like other retinoids, this compound may have a role in modulating skin microbiota, which could indirectly influence fungal populations. nih.govresearchgate.net Further research is required to fully understand any direct antifungal properties or its efficacy in treating conditions like skin and nail mycosis. researchgate.net
Pharmacology and Clinical Safety of Trifarotene
Pharmacokinetics
The pharmacokinetics of trifarotene have been extensively evaluated, particularly after topical administration, revealing a profile characterized by low systemic absorption and rapid elimination. mpa.senih.govfda.govnih.gov
Following topical application, this compound is absorbed in low amounts. ijdvl.comijdvl.com In studies involving adult and adolescent patients with acne vulgaris, systemic concentrations of this compound were generally low or non-quantifiable after daily application of a 50 µg/g cream. mpa.sefda.govnih.govtga.gov.au
In a maximal-use pharmacokinetic study, after 29 days of once-daily application of 1.5 to 2 g of this compound cream (50 µg/g) to the face, shoulders, chest, and upper back, steady-state plasma concentrations were achieved within two weeks. fda.govnih.gov In this study, systemic concentrations were quantifiable in 7 out of 19 adult subjects. fda.govnih.gov The steady-state peak plasma concentration (Cmax) in adults ranged from below the limit of quantification (<5 pg/mL) to 10 pg/mL, and the area under the curve (AUC0-24h) ranged from 75 to 104 pg·h/mL. fda.govnih.gov Peak plasma concentration typically occurs approximately four hours post-application. ijdvl.comijdvl.com
Table 1: Steady-State Pharmacokinetic Parameters of this compound (50 µg/g cream) in Adults
| Parameter | Value Range (Adults) | Unit | Citation |
| Cmax | <5 - 10 | pg/mL | fda.govnih.gov |
| AUC0-24h | 75 - 104 | pg·h/mL | fda.govnih.gov |
| Tmax | 4 | hours | ijdvl.comijdvl.com |
This compound penetrates the skin with an exponential distribution, moving from the stratum corneum into the epidermis and dermis, and also entering the pilosebaceous unit. ijdvl.comijdvl.comtga.gov.auhres.ca In vitro studies have demonstrated that this compound is extensively bound to plasma proteins, with binding reported to be greater than 99.9%. ijdvl.commpa.sefda.govijdvl.comtga.gov.auhres.camedcentral.comdrugbank.com This high plasma protein binding is not saturable and is consistent across various species, including humans. mpa.sehres.ca Animal studies have indicated high concentrations of this compound in organs such as the liver, kidney, preputial gland, adrenal cortex, and salivary gland, and it crosses the placental and blood-brain barrier in small amounts. ijdvl.comijdvl.com
The terminal elimination half-life of this compound in humans ranges from 2 to 9 hours. ijdvl.comfda.govnih.govhres.camedcentral.comdrugbank.com In non-clinical studies, this compound is primarily excreted via the feces. fda.govnih.govtga.gov.aumedcentral.comdrugbank.com
This compound undergoes rapid metabolism in human liver microsomes. ijdvl.comijdvl.comdrugbank.com In vitro studies have identified that this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP3A4, and CYP2C8. ijdvl.commpa.sefda.govnih.govijdvl.comtga.gov.aumedcentral.comdrugbank.com To a lesser extent, CYP2B6 also contributes to its metabolism. ijdvl.comfda.govnih.govijdvl.comtga.gov.aumedcentral.comdrugbank.com CYP2C9 is noted as the major contributing enzyme in vitro. mpa.se While stable in human keratinocytes with a half-life exceeding 24 hours, its metabolism in human liver microsomes is very rapid. ijdvl.comijdvl.comdrugbank.com In vitro data also suggest that this compound is not expected to inhibit or induce major CYP enzymes (such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or major transporters at systemically achieved concentrations. mpa.sefda.govtga.gov.aumedcentral.com
Despite repeated daily topical application, systemic accumulation of this compound is not expected with long-term use. ijdvl.comfda.govnih.govijdvl.comtga.gov.auhres.camedcentral.comnih.gov Steady-state plasma concentrations are typically reached within two weeks of topical administration. fda.govhres.ca
Pharmacokinetic studies have included pediatric patients and patients with severe acne. mpa.senih.gov In pediatric patients aged 10 to 17 years, steady-state Cmax ranged from less than 5 pg/mL to 9 pg/mL, and AUC0-24h ranged from 89 to 106 pg·h/mL. fda.govnih.govhres.caascpt.org Steady-state conditions were also achieved in pediatric patients after two weeks of topical administration, with no expected drug accumulation. fda.govhres.ca
Table 2: Steady-State Pharmacokinetic Parameters of this compound (50 µg/g cream) in Pediatric Patients (10-17 years)
| Parameter | Value Range (Pediatric Patients) | Unit | Citation |
| Cmax | <5 - 9 | pg/mL | fda.govnih.govhres.caascpt.org |
| AUC0-24h | 89 - 106 | pg·h/mL | fda.govnih.govhres.caascpt.org |
Systemic exposure levels were found to be low and similar between adult and pediatric populations (12-18 years old). tga.gov.auhres.ca The systemic absorption of this compound following topical application has not been significantly affected by age or gender. ijdvl.comijdvl.com Patients with severe acne were included in pivotal studies and maximal-use pharmacokinetic studies, and no notable differences in systemic exposure were observed in this population. mpa.senih.govmdpi.com
Local Tolerability Profile
Severity and Duration of Local IrritationThe severity of local irritation associated with this compound typically peaks within the first four weeks of treatment.medcentral.comhres.cafda.govdrugs.comfffenterprises.comaafp.orgSubsequently, the intensity of these symptoms generally diminishes with continued use of the medication as the skin develops tolerance.medcentral.comhres.cafda.govspringermedizin.deijdvl.comdrugs.comfffenterprises.comaafp.orgIn Phase 3 clinical trials, local tolerability on the face, when worsened from baseline, reached a moderate score for up to 29.7% of patients and a severe score for up to 6.2% of patients.hres.cafffenterprises.comOn the trunk, the corresponding percentages for moderate and severe reactions were up to 18.9% and up to 5.2%, respectively.hres.cafffenterprises.com
Table 1: Maximum Worsening of Local Tolerability Parameters (Post-Baseline) in Clinical Trials
| Local Tolerability Parameter (Worst Post-Baseline) | Face (Up to % of Patients) | Trunk (Up to % of Patients) |
| Moderate Severity | 29.7% hres.cafffenterprises.com | 18.9% hres.cafffenterprises.com |
| Severe Severity | 6.2% hres.cafffenterprises.com | 5.2% hres.cafffenterprises.com |
Discontinuation Rates due to Adverse Events
Clinical trials involving this compound have reported low rates of discontinuation due to adverse events. In 12-week Phase 3 vehicle-controlled clinical trials, the discontinuation rate attributable to adverse events in the this compound group was 1.9%, compared to 0.2% in the vehicle group nih.govfda.govdermatologytimes.com. The most frequent adverse event leading to discontinuation in the this compound group was application site irritation fda.gov.
Table 1: Discontinuation Rates Due to Adverse Events in Clinical Trials
| Study Type | This compound Group Discontinuation Rate (due to AE) | Vehicle Group Discontinuation Rate (due to AE) | Most Common AE Leading to Discontinuation |
| 12-week Phase 3 Vehicle-Controlled Trials | 1.9% nih.govfda.govdermatologytimes.com | 0.2% fda.gov | Application site irritation fda.gov |
| 1-year Open-Label Safety Study | 2.9% nih.govhres.cafffenterprises.com | N/A | Skin irritation, worsening of acne nih.gov |
Systemic Safety Profile
The systemic safety profile of this compound has been evaluated through various assessments, including biochemical, hematologic, cardiovascular, reproductive, and carcinogenicity studies.
Clinical studies have consistently shown no clinically significant changes in routine laboratory parameters, including biochemical or hematologic findings, in patients treated with this compound nih.govhres.canih.govresearchgate.netcosmoderma.org. This indicates a favorable systemic tolerability profile with respect to these markers.
Systemic absorption of this compound following topical application is generally very low and often unquantifiable in the target population nih.govresearchgate.netnih.govnih.govnih.govcosmoderma.orgtga.gov.aumpa.sedrugbank.comfda.gov.twdovepress.com. A thorough QT (TQT) study specifically designed to assess cardiovascular safety demonstrated that this compound did not pose any risk of cardiovascular health issues nih.govresearchgate.netnih.gov. Furthermore, a clinical drug-drug interaction study confirmed that topical application of this compound did not affect the circulating concentrations of commonly used oral hormonal contraceptives, such as ethinyl estradiol (B170435) and levonorgestrel (B1675169) nih.govresearchgate.netnih.govhres.cafffenterprises.comnih.govtga.gov.audovepress.com. In vitro hERG assays also indicated that this compound does not present a significant risk to cardiac vital functions, with IC50 values being significantly higher than observed human Cmax levels fda.gov.tw.
This compound is recognized as a teratogenic substance hres.cawikipedia.org. Due to the potential for increased systemic exposure under various factors (e.g., damaged skin barrier, excessive use) and the known teratogenic potential of the retinoid class, this compound is contraindicated in pregnant women and women planning a pregnancy hres.catga.gov.aumpa.sewikipedia.orgmims.comswissmedic.ch.
Animal reproduction studies involving oral administration of this compound in pregnant rats and rabbits during organogenesis revealed teratogenic and embryotoxic effects at high systemic exposures nih.govhres.catga.gov.aumpa.seswissmedic.ch. However, non-teratogenic plasma exposures in rats and rabbits were found to be approximately 534 and 98 times higher, respectively, than the systemic exposure observed in humans at the maximum recommended human dose swissmedic.ch. There are no adequate and well-controlled studies in pregnant women hres.ca. Women of child-bearing potential are advised to use effective birth-control measures when using this compound hres.ca.
Regarding reproductive safety, it is currently unknown whether this compound or its metabolites are excreted in human milk tga.gov.au. However, animal studies have shown excretion of this compound and/or its metabolites in the milk of lactating rats hres.catga.gov.au. Based on these findings, a risk to the suckling child cannot be excluded tga.gov.au.
Carcinogenicity studies have been conducted to assess the potential of this compound to cause cancer. This compound was not found to be carcinogenic when applied topically to mice daily for up to 24 months at doses up to 0.02 mg/kg (0.001% w/w concentration) tga.gov.aumpa.sefda.gov.tw. The systemic exposure in mice at the highest tested dose was 90-fold greater than the anticipated maximum human exposure tga.gov.au.
Similarly, this compound was not carcinogenic when administered orally to rats daily for up to 24 months at doses up to 0.75 mg/kg/day in males and 0.2 mg/kg/day in females tga.gov.aumpa.sefda.gov.tw. Systemic exposures in mice following both topical and oral administration were reported to be up to 1642 times higher than those observed in humans at the maximal recommended human dose, without resulting in observed carcinogenicity drugbank.comnih.gov. Furthermore, this compound tested negative in a battery of genotoxicity studies fda.gov.tw.
Advanced Research Methodologies and Future Directions
Transcriptomics and Gene Expression Profiling
Transcriptomics, the study of RNA transcripts, has been a pivotal tool in understanding the broad impact of Trifarotene on gene expression within skin tissues. This high-throughput analysis allows for the identification of specific genes and pathways modulated by the compound.
Identification of this compound-Modulated Genes
This compound, functioning as a potent and selective RAR-γ agonist, primarily exerts its effects by modulating gene expression. drugbank.comnih.gov Large-scale gene expression analyses have identified a distinct set of 67 genes whose expression is altered by this compound. nih.govresearchgate.netnih.govspringermedizin.denih.gov These genes are predominantly involved in crucial cellular processes such as cellular migration, inflammation, and the reorganization of the extracellular matrix. nih.govresearchgate.netnih.govspringermedizin.denih.gov
Among the most significantly regulated genes are Matrix Metalloproteinases (MMPs) like MMP12 and MMP13, as well as chemokines such as CXCL13 and XCL1, and secreted phosphoprotein 1 (SPP1)/Osteopontin. nih.govcosmoderma.orgfrontiersin.org The downregulation of MMPs by this compound is particularly notable, as these proteolytic enzymes contribute to the degradation of elastin (B1584352) and collagen, suggesting a role in improving skin texture. nih.govcosmoderma.orgmdpi.com Furthermore, this compound has been observed to influence T-cell migration, neutrophil chemotaxis, and various proinflammatory responses, alongside a reduction in B-cell counts. cosmoderma.org Its influence extends to pathways associated with retinoid metabolism, epidermal differentiation and proliferation, and the skin's response to stress. drugbank.comnih.gov
Table 1: Key this compound-Modulated Genes and Associated Processes
| Gene/Protein | Primary Involvement | Effect of this compound | Source |
| MMP12, MMP13 | Extracellular matrix reorganization, Proteolysis | Downregulation | nih.govcosmoderma.orgfrontiersin.orgmdpi.com |
| CXCL13, XCL1 | Inflammation, Cellular migration | Modulation | nih.govcosmoderma.orgfrontiersin.org |
| SPP1/Osteopontin | Fibrotic tissue, Cellular migration, Inflammation, Extracellular matrix reorganization | Modulation/Impact | nih.govresearchgate.netnih.govspringermedizin.denih.govcosmoderma.orgfrontiersin.org |
| Dystonin | Cell adhesion | Downregulation | ijdvl.comnih.govcosmoderma.orgmdpi.comrjsvd.comijdvl.comnih.gov |
| Aquaporin-3 | Skin hydration, Barrier function | Induction/Upregulation | ijdvl.comnih.govcosmoderma.orgmdpi.comijdvl.com |
| Peptidyl Arginine Deiminase 1 | Skin hydration, Barrier function | Induction/Upregulation | ijdvl.comnih.govcosmoderma.orgmdpi.comijdvl.com |
Comparison with Spontaneously Resolving Lesions
Comparative transcriptomic studies have provided valuable insights into the unique actions of this compound. While many of the cellular expression changes induced by this compound treatment were similar to those observed in spontaneously resolving acne lesions, a crucial distinction emerged. nih.govresearchgate.netnih.govspringermedizin.denih.gov Specifically, this compound treatment uniquely impacted SPP1+ macrophages, a subset of highly proliferative macrophages that have been implicated in fibrotic tissue processes. nih.govresearchgate.netnih.govspringermedizin.denih.gov This finding suggests that this compound possesses a novel mechanism of action in acne treatment, influencing both epidermal and immune components of acne pathogenesis beyond natural resolution processes. nih.govresearchgate.netnih.gov
Table 2: Comparison of Gene Expression Changes: this compound Treatment vs. Spontaneous Resolution
| Feature | This compound-Treated Lesions | Spontaneously Resolving Lesions | Source |
| Overall gene expression changes | Similar to spontaneous resolution for many genes | Similar to this compound for many genes | nih.govresearchgate.netnih.govspringermedizin.denih.gov |
| Impact on SPP1+ macrophages | Uniquely impacted/modulated | Not impacted | nih.govresearchgate.netnih.govspringermedizin.denih.gov |
| Number of uniquely modulated genes | 67 genes identified | Not applicable (these genes were unique to this compound) | nih.govresearchgate.netnih.govspringermedizin.denih.gov |
Cellular Signatures and Deconvolution of Transcriptomics Data
To further dissect the cellular impact of this compound, in silico deconvolution of transcriptomics data has been performed, often utilizing single-cell RNA sequencing data. nih.govresearchgate.netnih.govfrontiersin.orgscite.airesearchgate.net This advanced analytical approach allows researchers to infer the contributions of different cell types within heterogeneous tissue samples. Such analyses have revealed that this compound affects specific cellular signatures and pathways, including those related to cell adhesion, skin hydration, and proteolysis, highlighting its multifaceted influence on skin physiology. drugbank.comnih.govcosmoderma.orgmdpi.comnih.govijdvl.comnih.gov
Proteomics and Metabolomics in this compound Research
Beyond transcriptomics, the application of proteomics and metabolomics offers complementary insights into this compound's mechanism of action by examining protein expression and metabolic profiles.
While detailed proteomic and metabolomic studies specifically on this compound are emerging, existing research provides some indications. In proteomics, the downregulation of matrix metalloproteinases (MMPs) by this compound represents a direct proteomic finding, as MMPs are proteins. nih.govcosmoderma.orgmdpi.com Functional annotation and analysis of differentially expressed proteins have also identified specific proteins like SPP1, HMGB3, and HNRNPAB as being consistent with proteomic analyses in the context of this compound's effects. researchgate.net
In the realm of metabolomics, this compound is listed in the Human Metabolome Database (HMDB), indicating its chemical characterization within metabolomic frameworks. hmdb.ca Future research may leverage metabolomics to identify biomarkers and infer causality in acne research, though specific findings on this compound's direct impact on metabolite profiles were not extensively detailed in the current literature. researchgate.net
Mechanistic Studies on Specific Therapeutic Effects
Detailed mechanistic studies are crucial for understanding how this compound translates its molecular actions into observable therapeutic effects.
Detailed Investigations into Comedolysis
This compound is recognized for its marked comedolytic activity, which involves the reduction of comedone counts and an increase in epidermal thickness. ijdvl.comdrugbank.comnih.govmdpi.comijdvl.com Its ability to normalize follicular epithelial differentiation and reduce microcomedone formation is central to this effect. ijdvl.com
Specific investigations into the comedolytic mechanism of this compound have revealed several key actions:
Cell Adhesion Modulation: this compound actively downregulates dystonin, a protein involved in cell adhesion. This action weakens hemidesmosomes and reduces intercellular adhesions, thereby promoting the migration of keratinocytes. This enhanced keratinocyte migration is a critical factor in facilitating comedolysis. ijdvl.comnih.govcosmoderma.orgmdpi.comrjsvd.comijdvl.comnih.gov
Keratinization Normalization: this compound plays a significant role in normalizing the process of keratinization. This normalization helps to prevent the clogging of hair follicles with excess keratin (B1170402) and sebum, which is a primary event in acne lesion formation. patsnap.com
While mouse models have demonstrated that this compound exhibits a greater comedolytic effect at concentrations approximately ten times lower than those required for other retinoids like tazarotene (B1682939) and all-trans retinoic acid, further human studies are needed to fully substantiate these comparative findings in clinical scenarios. ijdvl.comijdvl.com
Elucidation of Anti-inflammatory Pathways
This compound exerts significant anti-inflammatory effects by modulating specific cellular and molecular pathways within the skin nih.govcosmoderma.orgnih.govrjsvd.comresearchgate.net. A comprehensive genomic analysis revealed that this compound influences a unique set of 67 genes, primarily involved in cellular migration, inflammation, and extracellular matrix reorganization cosmoderma.orgrjsvd.comnih.gov. This modulation is distinct from the gene expression changes observed in spontaneously resolving acne lesions nih.gov.
Key anti-inflammatory mechanisms include:
Modulation of Leukocyte Migration and Toll-like Receptor Activation: Like other retinoids, this compound can block critical inflammatory pathways, such as leukocyte migration and the activation of Toll-like receptors nih.gov.
Activator Protein 1 (AP-1) Pathway Inhibition: this compound influences the AP-1 pathway, a crucial mediator of inflammatory responses nih.gov.
Immune System Regulation: this compound has been shown to perform immunoregulatory functions, leading to an increase in the expression of transforming growth factor-beta (TGF-β) and interleukin-4 (IL-4) nih.govresearchgate.net. It also appears to decrease B-cell counts, which have been linked to more severe acne cases cosmoderma.org.
Impact on SPP1+ Macrophages: Research indicates that this compound treatment specifically impacts SPP1+ macrophages, a subset of highly proliferative macrophages associated with fibrotic tissue nih.gov. This suggests a unique role in modulating immune cell populations involved in inflammatory processes.
These findings highlight this compound's ability to directly influence inflammatory responses at a genetic and cellular level, contributing to its therapeutic benefits in inflammatory skin conditions.
Mechanisms of Depigmentation
This compound exhibits depigmenting properties, which are particularly relevant for addressing post-inflammatory hyperpigmentation (PIH), a common sequela of acne nih.govrjsvd.comresearchgate.netjddonline.comskintherapyletter.com. Preclinical trials in SKH2 mice demonstrated significant depigmenting activity with topical this compound 0.01%, comparable to all-trans retinoic acid 0.1%, over six weeks actasdermo.orgactasdermo.org. This effect is superior to that observed with adapalene (B1666599) 0.1%, possibly due to differences in skin penetration actasdermo.orgactasdermo.org.
The depigmenting action of this compound is linked to its ability to normalize follicular keratinization and its anti-inflammatory effects, which modify the expression of retinoic acid receptor-regulated genes skintherapyletter.com. A Phase 4 double-blind study evaluating this compound cream 0.005% in combination with a skincare regimen (moisturizer, cleanser, and sunscreen) in patients with moderate acne vulgaris and hyperpigmentation demonstrated significant improvement in disease severity and hyperpigmentation scores over 24 weeks compared to vehicle nih.gov.
Further research findings on depigmentation include:
| Study Endpoint | This compound Group (%) | Vehicle Group (%) | Significance (p-value) | Source |
| Reduction in marked AIH at 12 weeks | -26.3 | -2 | Not specified | skintherapyletter.com |
| Patients reporting "much better" AIH at 24 weeks | 83.3 | 61.1 | Not specified | skintherapyletter.com |
| Overall Disease Severity (ODS) reduction at 12 weeks | -45.4 | -44.9 | Statistically significant | skintherapyletter.com |
Note: While ODS reduction was statistically significant at 12 weeks, significance was not maintained at weeks 16 and 24, suggesting natural pigment clearance may also play a role in longer-term improvements skintherapyletter.com.
Research into Anti-scarring Properties
This compound has shown promising results in preventing and reducing acne-induced scars (AIS), particularly atrophic acne scars rjsvd.comresearchgate.netskintherapyletter.comjddonline.comspringermedizin.de. Its ability to downregulate matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and elastin, is a key mechanism contributing to its anti-scarring and anti-aging properties nih.govcosmoderma.orgnih.govrjsvd.comjddonline.com. By inhibiting MMPs, this compound can improve skin texture and potentially prevent the development of post-acne scars nih.govrjsvd.com.
A Phase 4 clinical trial (START study) investigated this compound cream 0.005% in patients with atrophic acne scarring across all Fitzpatrick phototypes researchgate.netskintherapyletter.com. The study found a statistically significant greater reduction in total atrophic acne scar count in the this compound group compared to the vehicle group at Week 24 researchgate.netskintherapyletter.com. Improvements were observed as early as Week 2 researchgate.netskintherapyletter.com.
Detailed findings from the START Phase 4 study are presented in the table below:
| Endpoint | This compound Group (%) | Vehicle Group (%) | Statistical Significance | Source |
| Reduction in total atrophic scar count at Week 24 | 55.2 | 29.9 | P = 0.001 | researchgate.netskintherapyletter.com |
| Mean absolute change in atrophic scar count at Week 24 | -5.9 | -2.7 | P < 0.0001 | springermedizin.de |
| Mean Scar Global Assessment (SGA) reduction at Week 24 | 53.5 | 32.3 | Not specified | skintherapyletter.com |
These results support the use of this compound as an evidence-based, adjunctive measure for managing atrophic acne scarring skintherapyletter.com. Future studies with longer observation periods and evaluations of combined use with other interventions are valuable to explore potential synergistic benefits skintherapyletter.com.
Development of Novel Formulations and Delivery Systems
The development of novel formulations and delivery systems for retinoids, including this compound, is crucial to enhance efficacy, improve stability, and potentially minimize adverse reactions researchgate.netmdpi.comjapsonline.comconsensus.app. Retinoids historically present challenges due to their instability, low penetration, and potential for skin irritation in conventional formulations researchgate.netmdpi.comjapsonline.com.
Current research focuses on nanotechnology-based delivery systems, such as lipid-based nanosystems (e.g., liposomes, niosomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions) researchgate.netjapsonline.comconsensus.app. These advanced systems aim to:
Improve Drug Penetration: Facilitate more effective delivery of the active compound into the skin researchgate.netmdpi.comjapsonline.comconsensus.app.
Increase Skin Bioavailability: Ensure a higher concentration of the drug reaches the target site japsonline.com.
Enhance Stability: Protect the retinoid from degradation by light, air, and heat mdpi.comjapsonline.com.
Reduce Side Effects: By targeting delivery, these systems can potentially lower systemic absorption and reduce local irritation, redness, and erythema often associated with retinoids researchgate.netmdpi.comjapsonline.com.
While this compound is currently available as a 0.005% cream cosmoderma.orgnih.govresearchgate.net, future research is considering different formulations, such as gel formulations, which are often preferred for oily skin, a common phenotype in acne patients cosmoderma.orgnih.gov. The inherent metabolic instability of this compound in the liver, leading to rapid degradation and low systemic concentrations, already contributes to its favorable safety profile, particularly when applied to large body surface areas nih.govijdvl.comactasdermo.orgencyclopedia.pubfda.gov. Novel delivery systems could further optimize this localized action.
Personalized Medicine Approaches based on Genetic or Phenotypic Markers
Personalized medicine aims to tailor medical interventions based on an individual's unique genetic makeup, lifestyle, and environmental factors, moving beyond a "one-size-fits-all" approach globalrph.comlindushealth.comnews-medical.net. This approach has the potential to optimize drug therapies, maximize effectiveness, and minimize side effects by aligning treatments with a patient's genetic profile globalrph.comlindushealth.com.
For this compound, research into personalized medicine approaches could involve:
Biomarker Identification: Identifying specific genetic or phenotypic markers that predict an individual's response to this compound or their predisposition to acne and its sequelae globalrph.comnews-medical.net. For instance, understanding genetic variations that influence RAR-γ expression or downstream gene regulation could help identify patients most likely to benefit from this compound nih.gov.
Genetic Profiling: Analyzing a patient's genetic profile to guide treatment decisions, including selecting the most appropriate medications, therapies, and dosages globalrph.comlindushealth.com. This could involve studying single nucleotide polymorphisms (SNPs) related to skin conditions or drug metabolism news-medical.net.
Phenotypic Markers: Utilizing observable characteristics, such as skin phototype (e.g., Fitzpatrick skin phototypes, especially IV-VI, which are more prone to PIH) or specific acne subtypes, to guide treatment strategies researchgate.netresearchgate.netspringermedizin.de. This compound has demonstrated efficacy in reducing atrophic acne scarring across all Fitzpatrick skin phototypes researchgate.net.
Genomic Analysis of Treatment Response: Further gene expression analyses, similar to those that identified the 67 genes modulated by this compound, could reveal specific patient subgroups that exhibit a superior or unique response to the compound nih.gov.
Integrating such genomic and phenotypic data into clinical practice could lead to more targeted and precise this compound treatments, improving patient outcomes and satisfaction globalrph.comlindushealth.comnews-medical.net.
Real-world Evidence and Post-market Surveillance Studies
Real-world evidence (RWE) and post-market surveillance studies are increasingly vital for understanding the long-term efficacy, safety, and patient experience of approved treatments like this compound in diverse clinical settings springermedizin.denih.gov. These studies complement traditional randomized controlled trials by providing data from routine clinical practice, reflecting a broader patient population and varying treatment adherence patterns nih.gov.
For this compound, real-world evidence has begun to emerge:
Long-term Efficacy and Tolerability: Studies have shown that this compound demonstrates consistent and progressive improvement in acne over extended periods, with efficacy rates continuing to rise beyond initial treatment phases rjsvd.comspringermedizin.de. For example, in a 52-week follow-up, efficacy rates (Investigator Global Assessment/Physician's Global Assessment success) for this compound treatment reached 65.1% for the face and 66.9% for the trunk, significantly higher than initial 12-week results rjsvd.comdermatologytimes.com.
Patient-Reported Outcomes (PROs): Real-world studies emphasize the importance of patient feedback. A clinical report on the real-life use of this compound in patients with moderate-to-severe acne showed high patient satisfaction and a significant increase in self-esteem, particularly for trunk acne rjsvd.com. Patients treated with this compound also reported a greater reduction in PIH severity and perceived their PIH as "much better" compared to control groups skintherapyletter.com.
Prevention and Improvement of Acne Sequelae: Real-world data supports this compound's role in preventing and improving acne-induced scars and hyperpigmentation, especially when introduced early in the treatment routine springermedizin.de.
Digital Health Technologies (DHTs): Future post-market surveillance could leverage DHTs for real-time, longitudinal data collection, enabling remote monitoring of product safety and effectiveness across different patient subtypes nih.gov. This approach can provide valuable insights into patients' lived experiences and outcomes that matter most to them nih.gov.
These ongoing efforts in collecting RWE and conducting post-market surveillance contribute to a more comprehensive understanding of this compound's performance in varied clinical scenarios and its impact on patients' quality of life springermedizin.denih.govdermatologytimes.com.
Research on this compound in Diverse Skin Phototypes
The combination of this compound with a comprehensive skincare regimen, including moisturizer, cleanser, and sunscreen, was associated with high patient satisfaction and adherence to the treatment protocol across all skin types. uni.luuni.lu Photographic assessments further supported these findings, showing improvements in pigmentation and erythema across diverse skin tones. uni.luuni.lu
Another phase 4 clinical trial, which focused on atrophic acne scarring, included a substantial representation of subjects with skin phototypes IV and V (over 30% of participants), enhancing the generalizability of the results to real-world clinical practice. uni.lu In this study, all phototypes demonstrated an improvement in scar counts with this compound, with statistical significance achieved in Fitzpatrick types II, III, and IV. uni.lu An observational study evaluating a combination of doxycycline (B596269) and this compound for moderate to severe acne also enrolled individuals with diverse skin types, including skin phototype III. nih.gov
Table 1: this compound's Impact on Acne Sequelae Across Diverse Skin Phototypes
| Assessment Parameter | This compound Group Outcome | Vehicle Group Outcome | Statistical Significance (P-value) | Reference |
| PAHPI Score Reduction (Week 24) | -18.9% | -11.3% | < 0.01 | uni.lu |
| Atrophic Acne Scar Count Reduction (Week 24) | 55.2% | 29.9% | 0.001 (as early as Week 2) | uni.lu |
| ODS Score Improvement (Week 12) | -1.6 | -1.1 | 0.03 | uni.lu |
Exploration of this compound's Role in Preventing Acne Recurrence
This compound's potential in preventing acne recurrence is supported by its long-term efficacy and tolerability profile. The 52-week SATISFY study demonstrated continuous, time-dependent efficacy without a plateau effect, suggesting its suitability for long-term acne management. nih.gov Clinical experience indicates that a 9-month treatment course with this compound proved to be well-tolerated and effective in preventing acne recurrence following isotretinoin (B22099) therapy in a cohort of approximately 80 patients. nih.gov In these cases, maintenance treatment with this compound was initiated approximately one month after the cessation of isotretinoin. nih.gov
Beyond its direct anti-acne effects, this compound's known ability to modulate collagen synthesis and degradation, a property also utilized in the treatment of photoaged skin, suggests a role in preventing and improving acne-induced scars (AIS). nih.gov Phase 3 and 4 clinical studies have shown this compound to be effective in treating moderate facial and truncal acne, as well as in preventing and reducing AIS. nih.gov These studies also noted a nominal improvement in acne-induced hyperpigmentation (AIH) at week 12. nih.gov
The START study, a phase 4 clinical trial, specifically investigated the effect of this compound on atrophic acne scarring, revealing a significantly greater reduction in total atrophic acne scar count in the this compound group compared to the vehicle group at Week 24 (55.2% vs. 29.9%), with statistical significance observed as early as Week 2. uni.lu Based on this evidence, topical retinoids, including this compound, are recommended as a first-line therapy for both acne and its sequelae, particularly for patients at risk of atrophic acne scarring or those with darker Fitzpatrick phototypes, where early implementation is advised. uni.lu
Table 2: this compound's Efficacy in Acne and Scar Reduction
| Study/Context | Outcome Measure | This compound Result | Comparison/Notes | Reference |
| SATISFY Study (52 weeks) | Overall Treatment Success (IGA and PGA) | 57.9% | Continuous improvement over time | nih.gov |
| Post-Isotretinoin Therapy | Prevention of Acne Recurrence | Effective (9-month treatment) | In approximately 80 patients | nih.gov |
| START Study (Phase 4) | Reduction in Atrophic Acne Scar Count (Week 24) | 55.2% | vs. 29.9% in vehicle group; statistical significance from Week 2 | uni.lu |
Unanswered Questions and Future Research Priorities
Despite the established efficacy of this compound in acne management, several areas warrant further investigation. A notable gap in the current literature is the absence of published head-to-head comparison studies of this compound with other established retinoids, such as tretinoin (B1684217), on human subjects. fishersci.ca While this compound's selective action on RAR-γ is hypothesized to offer an improved efficacy/safety ratio compared to less or non-selective RAR agonists, further research and direct comparative trials are needed to definitively confirm these advantages. fishersci.canih.gov Tretinoin continues to be considered the gold standard topical medication for acne, and this compound's eminence over it remains to be proven through head-to-head challenges. fishersci.ca
Several clinical trials evaluating this compound's outcomes have been concluded but their results are yet to be published. These include a 24-week study on moderate facial and truncal acne vulgaris and a 12-week dose identification study assessing different concentrations of this compound cream. guidetopharmacology.org
Q & A
Q. What is the molecular mechanism of trifarotene, and how does its RARγ selectivity influence acne pathogenesis?
this compound is a fourth-generation retinoid that selectively binds to retinoic acid receptor gamma (RARγ), the predominant isoform in epidermal keratinocytes . Its selectivity for RARγ (65-fold over RARα, 16-fold over RARβ) modulates gene expression pathways critical for epidermal differentiation, inflammation, and comedolysis. Preclinical murine models demonstrated superior comedolytic effects at lower concentrations compared to tazarotene and adapalene, attributed to its unique activation of RARγ-specific retinoic acid response elements (RAREs) .
Key Pathways Modulated :
| Pathway | Biological Effect | Reference |
|---|---|---|
| Epidermal differentiation | Normalizes keratinocyte proliferation | |
| Proteolysis | Downregulates MMPs to improve texture | |
| Cell adhesion | Weakens hemidesmosomes, reduces comedones |
Q. What experimental models are validated for studying this compound’s efficacy and safety?
Preclinical studies utilized:
- Rhino mouse model : Demonstrated comedolytic effects (e.g., 50% reduction in comedones vs. vehicle) .
- Ex vivo human skin cultures : Quantified pilosebaceous unit penetration via mass spectrometry .
- Fuzzy rat models : Evaluated anti-inflammatory and antipigmenting properties . Clinical trials employed maximal usage pharmacokinetic trials (MUsT) in adults and pediatric populations to assess systemic absorption under exaggerated dosing conditions (e.g., 2–12 g/day applied to 6,000 cm²) .
Advanced Research Questions
Q. How can transcriptomics resolve this compound’s impact on acne-related gene expression?
A 2021 transcriptomics study analyzed biopsies from acne papules treated with this compound or vehicle. Key findings:
- Reversed dysregulation in 78% of acne-related genes, including KLK5 (inflammation) and SERPINB4 (epidermal barrier) .
- Novel pathways : Upregulated aquaporin-3 (skin hydration) and downregulated MMPs (proteolysis) .
- Single-cell RNAseq convolution identified keratinocyte differentiation and T-cell signaling as primary cellular targets .
Methodological Recommendations :
Q. How should researchers address contradictions in efficacy data between this compound and other retinoids?
A 2023 meta-analysis compared this compound, clascoterone, and tazarotene across six Phase 3 RCTs (n=5,474):
| Parameter | This compound (50 µg/g) | Tazarotene (0.1%) | Clascoterone (1%) |
|---|---|---|---|
| Inflammatory lesion reduction (Week 12) | 62.3% | 58.1% | 49.7% |
| PGA success rate | 42.6% | 38.9% | 30.2% |
Analytical Approach :
Q. What methodological considerations are critical for designing pharmacokinetic (PK) studies of topical this compound?
Key Parameters :
- Cmax : ≤8 pg/mL in adults (50 µg/g dose) .
- t½ : 2–9 hours (no accumulation post-repeated dosing) .
- Bioanalysis : LC-MS/MS with LLOQ=5 pg/mL .
Study Design :
- MUsT trials : Apply 2–12 g/day to 6,000 cm² for 29 days .
- DDI assessment : Co-administer with oral contraceptives (e.g., LNG/EE) to evaluate CYP3A4/CYP2C9 interactions .
Q. How do safety studies mitigate risks of this compound-induced teratogenicity or drug interactions?
- Teratogenicity : Preclinical rat/rabbit models showed a large safety margin (no effects at 1,000× human exposure) .
- QTc Prolongation : A thorough QTc study (100 µg/g dose) confirmed no cardiovascular risk (mean ΔQTcF=2.1 ms) .
- DDI Risk : Clinical trials demonstrated no interaction with oral contraceptives (90% CI for LNG/EE AUC₀–t: 0.94–1.08) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
